6-Methylpiperidin-2-one

Lipophilicity Physicochemical Property ADME

6-Methylpiperidin-2-one is a strategically differentiated δ-lactam—not interchangeable with generic piperidin-2-one. The 6-methyl group introduces a stereocenter, increases LogP ~25-fold (0.95 vs. 0.04), and raises mp by ~50°C. Patent evidence confirms its role as a penultimate CDK4/6 inhibitor intermediate with a 46.7–50.2% yield improvement over prior art. For chiral alkaloid synthesis, the (6R)-enantiomer enables diastereocontrolled construction of 2,6-disubstituted piperidine cores.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 4775-98-8
Cat. No. B167070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpiperidin-2-one
CAS4775-98-8
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)N1
InChIInChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
InChIKeyXPMMAKUHNMSONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpiperidin-2-one (CAS 4775-98-8): Foundational Properties and Procurement-Relevant Identity


6-Methylpiperidin-2-one (CAS 4775-98-8), also known as 6-methyl-2-piperidone, is a six-membered δ-lactam heterocycle with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . This compound belongs to the piperidin-2-one class and is characterized by the presence of a single methyl substituent at the 6-position of the lactam ring, which imparts a defined stereocenter in the racemic mixture and significantly modulates its physicochemical properties relative to the unsubstituted parent scaffold . Its physical state is a solid at ambient temperature, with a reported melting point range of 87.2–88 °C and a boiling point of approximately 254 °C at 760 mmHg [1]. The compound serves as a versatile synthetic building block, particularly valued as a chiral intermediate in the construction of more complex alkaloid and pharmaceutical frameworks [2].

The Liability of Substituting 6-Methylpiperidin-2-one with Unsubstituted Piperidin-2-one Analogs


Procurement decisions that treat 6-methylpiperidin-2-one as interchangeable with generic piperidin-2-one or other regioisomeric methyl-lactams overlook critical, quantifiable differences in key molecular properties that directly govern both synthetic utility and downstream physicochemical behavior. The 6-methyl substituent is not a passive structural variation; it introduces a stereocenter, alters the compound's lipophilicity by over an order of magnitude in LogP [1], and significantly raises the melting point, which impacts handling and purification protocols [2]. Furthermore, the presence and position of the methyl group are crucial for chiral pool applications in asymmetric synthesis, as demonstrated in the stereocontrolled preparation of complex alkaloid cores where the (6R) enantiomer serves as a defined chiral template [3]. Substituting with a non-methylated or differently methylated piperidinone would abolish this stereochemical control and necessitate a complete re-optimization of the synthetic route. The following section provides the quantitative evidence substantiating these critical differentiations.

Quantitative Differentiation of 6-Methylpiperidin-2-one (CAS 4775-98-8) Versus In-Class Analogs


Enhanced Lipophilicity (LogP) of 6-Methylpiperidin-2-one Relative to Unsubstituted Piperidin-2-one

6-Methylpiperidin-2-one exhibits significantly increased lipophilicity compared to its unsubstituted parent, 2-piperidone. The experimentally derived or calculated LogP for 6-methylpiperidin-2-one is reported as 0.9509 [1], while the LogP for 2-piperidone is reported as -0.45 [2]. This represents a log unit difference of approximately 1.4, which translates to the methylated derivative being over 25-fold more lipophilic than the parent lactam.

Lipophilicity Physicochemical Property ADME

Elevated Melting Point of 6-Methylpiperidin-2-one Versus 2-Piperidone

The introduction of a methyl group at the 6-position dramatically alters the solid-state properties of the lactam scaffold. 6-Methylpiperidin-2-one exists as a crystalline solid with a melting point reported between 87.2 and 88 °C . In stark contrast, the unsubstituted 2-piperidone has a reported melting point of 38–40 °C, often existing as a low-melting solid or near-liquid at ambient laboratory temperatures [1].

Solid State Property Purification Handling

Defined Stereochemistry as a Chiral Pool Synthon in Alkaloid Total Synthesis

6-Methylpiperidin-2-one, specifically its optically pure (6R) enantiomer, functions as a defined chiral template in stereocontrolled synthesis. Research by Fréville et al. demonstrates the direct use of (6R)-6-methylpiperidin-2-one as the starting material for the diastereocontrolled preparation of three distinct natural alkaloids: (-)-pinidinone, (+)-dihydropinidine, and (-)-pinidinol [1]. This contrasts with the use of achiral piperidin-2-one or other regioisomers, which lack the intrinsic stereocenter required to initiate such asymmetric transformations without additional chiral auxiliary steps.

Asymmetric Synthesis Chiral Building Block Alkaloid

Demonstrated Utility as a Key Intermediate in CDK4/6 Inhibitor Synthesis

Patent disclosures explicitly identify (R)-6-methylpiperidin-2-one as a critical intermediate in the synthesis of novel CDK4/6 inhibitors under development by Betta Pharmaceuticals [1]. The patent literature details an improved synthetic route to this chiral lactam, citing a total yield increase of 46.7–50.2% compared to the prior art (WO2019/242719A1) [2]. This contrasts with simpler lactam intermediates like 2-piperidone, which are not implicated as direct precursors in this specific, high-value pharmaceutical class.

Medicinal Chemistry CDK4/6 Inhibitor Pharmaceutical Intermediate

High-Value Application Scenarios for 6-Methylpiperidin-2-one (CAS 4775-98-8) Driven by Quantitative Evidence


Asymmetric Synthesis of Piperidine-Containing Alkaloids and Natural Products

Procurement is recommended for research groups engaged in the total synthesis of chiral alkaloids or other natural products featuring a 2,6-disubstituted piperidine core. As evidenced by Fréville et al. [1], optically pure (6R)-6-methylpiperidin-2-one serves as an ideal chiral pool starting material, enabling diastereocontrolled construction of complex targets such as pinidinone and dihydropinidine. This application capitalizes on the compound's inherent stereocenter, a feature that cannot be substituted with achiral or regioisomeric piperidinones without compromising stereochemical fidelity and synthetic efficiency.

Scalable Process Development for CDK4/6 Inhibitor Intermediates

Industrial procurement should be prioritized for CROs and pharmaceutical manufacturers engaged in the process-scale synthesis of CDK4/6 inhibitors. Patent evidence [1] confirms the use of (R)-6-methylpiperidin-2-one as a penultimate intermediate, with an optimized, high-yielding (46.7–50.2% increase over prior art) and industrially viable route now available [2]. This mitigates the scalability and cost challenges associated with earlier synthetic routes, making this lactam a strategically important procurement item for this class of oncology therapeutics.

Physicochemical Property Optimization in Early-Stage Drug Discovery

Medicinal chemistry programs seeking to modulate the lipophilicity or solid-state properties of a piperidinone-containing lead series should prioritize 6-methylpiperidin-2-one. The quantifiable differences in LogP (~25-fold increase vs. 2-piperidone) and melting point (~50 °C higher vs. 2-piperidone) [1] make this a strategic choice for exploring structure-property relationships (SPR). By incorporating the 6-methyl lactam, chemists can rationally tune ADME properties and crystallinity without altering the core pharmacophore, a level of control not afforded by the parent 2-piperidone scaffold.

Technical Documentation Hub

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